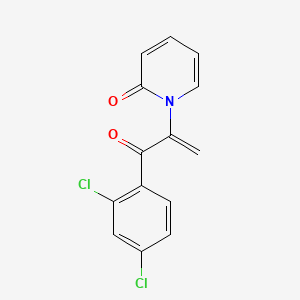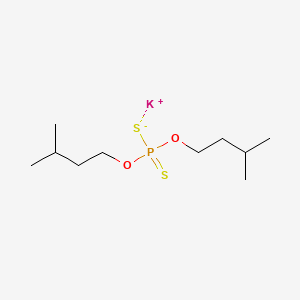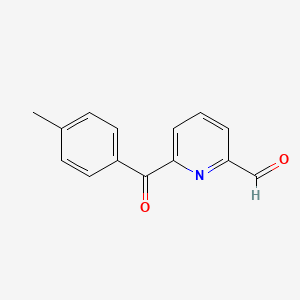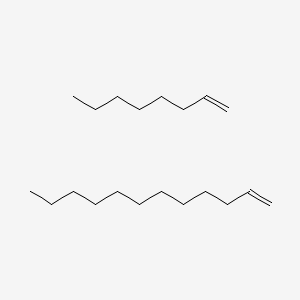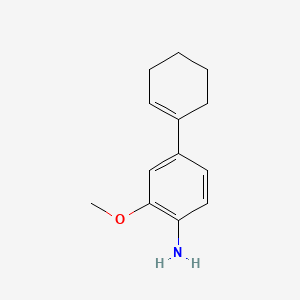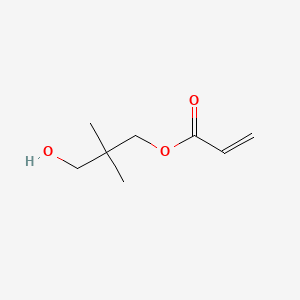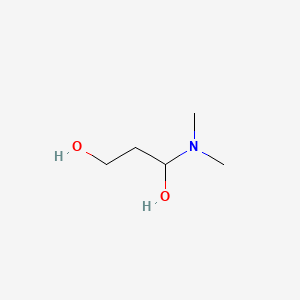
1-(Dimethylamino)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylamino)propane-1,3-diol is an organic compound with the molecular formula C5H13NO2. It is a colorless to light yellow liquid with a strong, characteristic odor. This compound is soluble in water, alcohols, ethers, and ketones, but insoluble in petroleum ether and alkanes. It is commonly used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Dimethylamino)propane-1,3-diol can be synthesized through several methods. One common method involves the reaction of dimethylamine with 3-chloro-1,2-propanediol in the presence of an alkali such as sodium methoxide. The reaction is typically carried out in a solvent mixture of water and methanol at a temperature of 25°C. The mixture is then heated to 30-40°C for 2-4 hours, followed by refluxing to complete the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous feeding of reactants. For example, N,N-dimethyl-1,3-propylenediamine can be reacted with propylene oxide under controlled pressure and temperature conditions to yield the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Dimethylamino)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Halogenated derivatives, ethers.
Wissenschaftliche Forschungsanwendungen
1-(Dimethylamino)propane-1,3-diol has a wide range of applications in scientific research:
Biology: The compound is used in the preparation of synthetic cationic lipids, which are essential for gene delivery systems.
Wirkmechanismus
The mechanism of action of 1-(Dimethylamino)propane-1,3-diol involves its interaction with various molecular targets and pathways. For instance, in gene delivery systems, the compound forms complexes with DNA, facilitating its entry into cells. The dimethylamino group enhances the compound’s ability to interact with negatively charged DNA molecules, promoting efficient transfection .
Vergleich Mit ähnlichen Verbindungen
1-(Dimethylamino)propane-1,3-diol can be compared with other similar compounds such as:
3-(Dimethylamino)-1,2-propanediol: Similar in structure but differs in the position of the hydroxyl groups.
1,2-Propanediol: Lacks the dimethylamino group, resulting in different chemical properties and applications.
1,3-Propanediol: Similar backbone but lacks the dimethylamino group, leading to different reactivity and uses.
Uniqueness: The presence of both hydroxyl and dimethylamino groups in this compound makes it a versatile compound with unique reactivity and a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
54718-99-9 |
|---|---|
Molekularformel |
C5H13NO2 |
Molekulargewicht |
119.16 g/mol |
IUPAC-Name |
1-(dimethylamino)propane-1,3-diol |
InChI |
InChI=1S/C5H13NO2/c1-6(2)5(8)3-4-7/h5,7-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
DTWQXQRQHDSUED-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


